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molecular formula C12H27N B8497790 1-Decanamine, N-ethyl- CAS No. 66553-52-4

1-Decanamine, N-ethyl-

Cat. No. B8497790
M. Wt: 185.35 g/mol
InChI Key: RDXBZXWKSIEKKS-UHFFFAOYSA-N
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Patent
US04169896

Procedure details

15.4 g of lithium aluminium hydride were suspended in 300 ml of abs. ether under reflux. 61 g of N-decylacetamide (product of a) were dissolved in 300 ml of ether and the solution was added dropwise in the course of 2 hours to the solution heated to reflux. The heterogeneous mixture was stirred under reflux for 15 hours. Then 32 ml of water were added dropwise at room temperature in the course of 1 hour. After stirring for 30 minutes, the solid was collected by suction filtration and washed repeatedly with ether. The filtrate was evaporated and the residue distilled in a high vacuum. Yield: 35 g of a fraction with a boiling point of 62°-64° C. (0.2 torr).
Quantity
15.4 g
Type
reactant
Reaction Step One
Quantity
61 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
32 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([NH:17][C:18](=O)[CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].O>CCOCC>[CH2:7]([NH:17][CH2:18][CH3:19])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
15.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
61 g
Type
reactant
Smiles
C(CCCCCCCCC)NC(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
32 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The heterogeneous mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was added dropwise in the course of 2 hours to the solution
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the solid was collected by suction filtration
WASH
Type
WASH
Details
washed repeatedly with ether
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled in a high vacuum

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCC)NCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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